molecular formula C15H11FO B8395533 6-(3-fluorophenyl)-2,3-dihydro-1H-inden-1-one

6-(3-fluorophenyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B8395533
M. Wt: 226.24 g/mol
InChI Key: QUUCTPWYBRMQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluorophenyl)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C15H11FO and its molecular weight is 226.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-fluorophenyl)-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-fluorophenyl)-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

IUPAC Name

6-(3-fluorophenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H11FO/c16-13-3-1-2-11(8-13)12-5-4-10-6-7-15(17)14(10)9-12/h1-5,8-9H,6-7H2

InChI Key

QUUCTPWYBRMQLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium carbonate (618 mg, 1.90 mmol) was added to a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (200 mg, 0.948 mmol), (3-fluorophenyl)boronic acid (265 mg, 1.90 mmol) and toluene (20 mL) in a 50 mL Schlenk tube at room temperature. A nitrogen atmosphere was established by evacuating and refilling with nitrogen (3×), then tetrakis(triphenylphosphine)palladium (0) (11 mg, 0.001 mmol) was added to the reaction. The flask was sealed and heated in a 80° C. oil bath overnight. The resulting mixture was cooled to room temperature. The reaction was then diluted with ethyl acetate and filtered through celite. Ethyl acetate (30 mL) was used to wash the flask and the combined organic filtrate was concentrated in vacuo. The resulting crude residue was purified on a Teledyne-Isco combiflash machine (40 g column, hexanes→100% ethyl acetate/hexanes, gradient) to afford 174 mg (81%) of 6-(3-fluorophenyl)-2,3-dihydro-1H-inden-1-one.
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Three

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